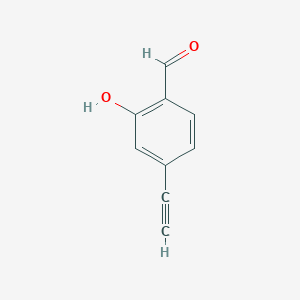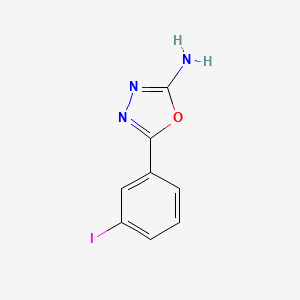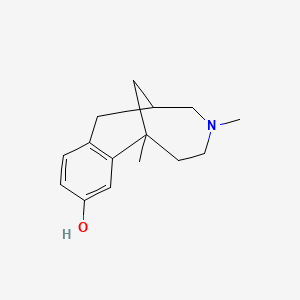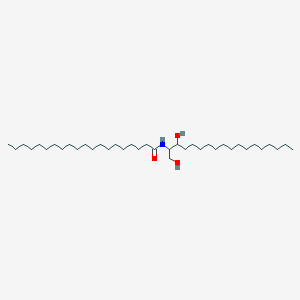
5-Bromo-2-(1-methoxycyclobutyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1-methoxycyclobutyl)thiazole is a chemical compound characterized by a bromine atom and a methoxycyclobutyl group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often involves halogenation reactions, where a bromine atom is introduced into the thiazole ring.
Cycloaddition Reactions: Cycloaddition reactions can be used to form the thiazole ring, followed by subsequent functionalization to introduce the bromine and methoxycyclobutyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the compound is synthesized in discrete batches to ensure quality control.
Continuous Flow Synthesis: Continuous flow synthesis is another method used in industry, allowing for a more efficient and scalable production process.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce the bromine atom or other functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another, such as replacing a bromine atom with a different halogen or functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common substitution reagents include halides and nucleophiles.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of halogenated or functionalized derivatives.
Scientific Research Applications
5-Bromo-2-(1-methoxycyclobutyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-2-(1-methoxycyclobutyl)thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
5-Bromo-2-(1-methoxycyclobutyl)thiazole is unique due to its specific structural features. Similar compounds include:
5-Bromo-2-methylthiazole: Similar in structure but lacks the methoxycyclobutyl group.
2-(1-methoxycyclobutyl)thiazole: Lacks the bromine atom.
5-Bromo-2-(methoxymethyl)thiazole: Contains a methoxymethyl group instead of a methoxycyclobutyl group.
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
5-bromo-2-(1-methoxycyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNOS/c1-11-8(3-2-4-8)7-10-5-6(9)12-7/h5H,2-4H2,1H3 |
InChI Key |
VOHDNFANZRZCPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)




![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)
![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)


![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

